Product packaging for Nona-2,6-dien-1-ol(Cat. No.:CAS No. 7786-44-9)

Nona-2,6-dien-1-ol

Cat. No.: B1213189
CAS No.: 7786-44-9
M. Wt: 140.22 g/mol
InChI Key: AMXYRHBJZOVHOL-UHFFFAOYSA-N
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Description

Contextualizing Unsaturated Alcohols within Natural Product Chemistry

Unsaturated alcohols are a broad class of organic compounds found extensively in nature. They are integral components of many natural products, contributing to the flavors and fragrances of plants and acting as semiochemicals, which are chemicals involved in communication between organisms. mmsl.cz These alcohols can function as pheromones, attractants, and repellents, playing vital roles in processes like mating and defense against predators. mmsl.cz

The chemical properties of unsaturated alcohols, such as their volatility and ability to form hydrogen bonds, are influenced by the length of their carbon chain and the number and position of their double bonds. mmsl.cz These structural features also determine their reactivity in chemical transformations like oxidation and hydrogenation. aem.azaem.az

Within this context, nona-2,6-dien-1-ol is a notable example. The (2E,6Z)-isomer, for instance, is found in cucumber and violet leaf and blossom oils, contributing to their characteristic green and fatty aroma. chemicalbook.com It is recognized as a plant metabolite and a volatile organic compound. nih.gov Research has also identified this compound as one of the volatile organic compounds emitted by barley roots, suggesting a role in underground chemical signaling. ebi.ac.uk

Significance of Stereoisomerism in Research Pertaining to this compound

Stereoisomerism, the arrangement of atoms in three-dimensional space, is of paramount importance in the study of this compound. The compound has two double bonds, and each can exist in either an E (trans) or Z (cis) configuration, leading to four possible geometric isomers: (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z). google.com

The specific stereochemistry of this compound isomers dramatically influences their biological activity. In the world of insect chemical communication, even subtle differences in the geometry of a double bond can mean the difference between a potent pheromone and an inactive compound. For example, in the context of pheromones, insects often possess highly specific receptors that can distinguish between different stereoisomers, leading to distinct behavioral responses. While research on the specific pheromonal activity of all this compound isomers is ongoing, the principle of stereospecificity is well-established in chemical ecology. diva-portal.org

This stereochemical specificity extends to the synthesis of this compound. The production of a specific isomer requires carefully designed synthetic routes. For example, the synthesis of (2E,6Z)-nona-2,6-dien-1-ol often starts with (Z)-3-hexen-1-ol to ensure the correct configuration of the double bond at the sixth position. chemicalbook.com The choice of starting material and reaction conditions is crucial for achieving the desired stereoisomer with high purity. chemicalbook.com The development of enantioselective acylation reactions has also provided methods for determining the absolute configuration of unsaturated alcohols, which is a critical aspect of their synthesis and biological study. rsc.org

The table below summarizes the common isomers of this compound and some of their known characteristics.

IsomerCommon Name/Odor ProfileNatural Occurrence (Examples)
(2E,6Z)-Nona-2,6-dien-1-ol Violet leaf alcohol, Cucumber alcohol; Intense green, fatty, reminiscent of violet leavesCucumber oil, Violet leaf oil, Violet blossom oil chemicalbook.com
(2E,6E)-Nona-2,6-dien-1-ol -Identified in some natural sources ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1213189 Nona-2,6-dien-1-ol CAS No. 7786-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nona-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYRHBJZOVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047232
Record name 2,6-Nonadien-1-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish liquid; powerful, green, vegetable
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.880
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7786-44-9
Record name 2,6-Nonadien-1-ol
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Record name 2,6-Nonadien-1-ol
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Record name 2,6-Nonadien-1-ol
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Record name Nona-2,6-dien-1-ol
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Natural Occurrence and Biosynthetic Pathways of Nona 2,6 Dien 1 Ol

Distribution Across Biological Systems

Nona-2,6-dien-1-ol is a naturally occurring compound found in diverse biological matrices, contributing to characteristic scents and potentially playing roles in ecological interactions.

Occurrence in Plant Volatiles

This C9 unsaturated alcohol is a recognized component of the volatile emissions from several plant species, often contributing to their distinct aromas.

  • Cucumber (Cucumis sativus): this compound is a key contributor to the characteristic fresh, green aroma of cucumber. It is found in the volatile headspace of mature cucumber pieces and its levels increase upon mechanical rupture of the fruit in the presence of oxygen. researchgate.net It is considered a significant C9 aroma compound that provides a cucumber-like note. researchgate.netoup.com
  • Violet (Viola odorata): The compound is identified as a component of violet leaf oil and absolute, contributing to its intense, oily-green, herbaceous-vegetable odor, reminiscent of violet leaves and freshly cut cucumbers. bojensen.nettinkturenpresse.deresearchgate.netprota4u.org It has been noted as a specific volatile compound in violet samples of French origin. researchgate.net
  • Barley (Hordeum vulgare): this compound has been detected in the volatile organic compounds (VOCs) emitted by barley roots. uliege.beresearchgate.netebi.ac.uk It is among the fatty acid-derived compounds identified in wounded barley plants, contributing to the volatile profile. researchgate.net
  • Schisandra chinensis: While studies on the essential oil composition of Schisandra chinensis fruits primarily focus on sesquiterpenoids and monoterpenoids, some analyses identify various alcohols, including C9 compounds, within its complex volatile profile. researchgate.netamegroups.cnmdpi.com
  • Identification in Animal Secretions

    This compound and its related aldehyde, nona-2,6-dienal, are recognized for their roles in chemical ecology, particularly as components of insect pheromones. These compounds can be involved in olfactory signaling between insects, influencing behavior such as mating or attraction. oup.comdiva-portal.orgresearchgate.netscielo.br

    Enzymatic Synthesis and Metabolic Derivation

    The biosynthesis of this compound is primarily understood through the lipoxygenase (LOX) pathway, a well-established route for producing volatile compounds from polyunsaturated fatty acids.

    Role of Lipoxygenase and Hydroperoxide Lyase Pathways

    The lipoxygenase (LOX) pathway is central to the formation of volatile aldehydes and alcohols, including this compound. This pathway begins with the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2) and α-linolenic acid (18:3), by lipoxygenases. kyoto-u.ac.jpmdpi.com These enzymes regioselectively insert molecular oxygen into the fatty acid chains, forming hydroperoxides. kyoto-u.ac.jpmdpi.com Subsequently, hydroperoxide lyase (HPL) enzymes cleave these hydroperoxides. kyoto-u.ac.jpmdpi.comresearchgate.net This cleavage action generates C9 volatile aldehydes (like nona-2,6-dienal) and oxoacids. kyoto-u.ac.jpmdpi.comresearchgate.net The corresponding alcohols, such as this compound, are often formed through subsequent enzymatic reduction of these aldehydes or directly through alternative cleavage mechanisms within the LOX pathway. researchgate.netkyoto-u.ac.jp In cucumber, the LOX pathway is critical for determining the flavor profile, with specific LOX genes playing pivotal roles in C9 aroma production. oup.comoup.com

    Precursors and Intermediate Metabolites in this compound Biosynthesis

    The primary precursors for this compound biosynthesis are C18 polyunsaturated fatty acids, predominantly linoleic acid and α-linolenic acid. kyoto-u.ac.jpmdpi.com These fatty acids are typically liberated from membrane lipids by lipolytic enzymes. kyoto-u.ac.jp During the LOX pathway, these PUFAs are converted into hydroperoxides, such as 13-hydroperoxy-octadecadienoic acid (13-HPOD) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT), which serve as key intermediate metabolites. oup.comresearchgate.net The action of hydroperoxide lyase on these intermediates leads to the formation of C9 fragments, including the precursors for this compound. kyoto-u.ac.jpresearchgate.net

    Mechanistic Studies Through Isotopic Labeling

    Mechanistic studies employing isotopic labeling are crucial for elucidating the precise steps and origins of atoms within the biosynthesis of volatile compounds like this compound. By feeding isotopically labeled fatty acids (e.g., ¹³C-labeled linoleic acid) to plant tissues or isolated enzymes, researchers can trace the metabolic fate of the substrate. nih.gov These studies confirm that the carbon skeleton of this compound is derived from the fatty acid precursors. kyoto-u.ac.jpresearchgate.net Isotopic labeling experiments help to identify the specific enzymes and cleavage points involved in the LOX and HPL pathways, providing detailed insights into how the C9 structure and the positions of the double bonds are established. nih.govresearchgate.netresearchgate.net For instance, studies using labeled linoleic acid have demonstrated its conversion into hydroperoxy intermediates and subsequent cleavage products, validating the proposed biosynthetic route. researchgate.net

    Compound List

  • This compound
  • Linoleic acid
  • α-Linolenic acid
  • 13-Hydroperoxy-octadecadienoic acid (13-HPOD)
  • 13-Hydroperoxy-octadecatrienoic acid (13-HPOT)
  • Nona-2,6-dienal
  • (Z)-3-hexenal
  • (Z)-3-hexen-1-ol
  • (E,Z)-2,6-nonadien-1-ol
  • (E)-2-nonenal
  • (E)-2-hexenal
  • Hexanal
  • (Z)-6-nonen-1-ol
  • (E,Z)-3,6-nonadien-1-ol
  • (E)-non-2-en-1-ol
  • (Z)-non-3-en-1-ol
  • Synthetic Methodologies and Chemoenzymatic Approaches to Nona 2,6 Dien 1 Ol

    Chemical Synthesis Routes for Nona-2,6-dien-1-ol Isomers

    Various chemical transformations have been employed to construct the this compound skeleton with control over the double bond configurations.

    Selective reduction is a key strategy for converting unsaturated aldehydes to unsaturated alcohols while preserving the double bonds. For instance, the reduction of nona-2,6-dienal to this compound is a common transformation. Osmium catalysts have been shown to selectively hydrogenate the carbonyl group of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols with high yields, without reducing the olefinic bond google.com. Similarly, supercritical 2-propanol has been used for the selective reduction of unsaturated aldehydes to unsaturated alcohols, operating without an added catalyst and producing acetone (B3395972) as a byproduct researchgate.net. Rhodium catalysts, such as rhodium(bis-oxazolinylphenyl) complexes, can also facilitate selective conjugate reduction of α,β-unsaturated aldehydes to saturated aldehydes, but under different conditions, they can be tailored for other reductions organic-chemistry.orgorganic-chemistry.org.

    The Wittig reaction and its variations, such as the Wittig-Horner reaction, are powerful tools for carbon-carbon double bond formation, allowing for the stereoselective synthesis of alkenes. This methodology is applicable to the synthesis of this compound by constructing the diene system from smaller fragments. For example, 2,6-nonadienal (B1213864) can be prepared via a Wittig reaction with formyl methylene (B1212753) triphenyl phosphorane google.com. The synthesis of (2E,6E)-nona-2,6-dien-1-ol has been reported using a Wittig-Horner reaction on a suitable precursor, followed by reduction and oxidation steps lookchem.com.

    Allylic rearrangement is a significant pathway for synthesizing this compound. A common route involves starting with (Z)-3-hexen-1-ol. This alcohol is converted to its halide, which then forms a Grignard reagent. Reaction of this Grignard reagent with acrolein yields 1,6-nonadien-3-ol. Subsequent allylic rearrangement of 1,6-nonadien-3-ol leads to the formation of (2E,6Z)-2,6-nonadien-1-ol chemicalbook.comguidechem.comscentree.coscentree.co. This method is noted for its ability to produce the desired isomer when starting from natural hexenol chemicalbook.com.

    The synthesis of this compound often utilizes readily available and industrially relevant starting materials. (Z)-3-hexen-1-ol, also known as leaf alcohol, is a key precursor in several synthetic routes chemicalbook.comscentree.coscentree.coscribd.com. This starting material allows for the introduction of the correct stereochemistry, particularly for the (2E,6Z) isomer, when derived from natural sources chemicalbook.com. Other common starting materials or intermediates include acrolein chemicalbook.comguidechem.comscentree.coscentree.co and various heptenal or heptynal derivatives google.com.

    Syntheses via Allylic Rearrangement

    Stereoselective and Enantioselective Synthesis of this compound

    Achieving specific stereochemistry, particularly the E/Z configuration of the double bonds and enantioselectivity at chiral centers (if present in derivatives), is crucial for obtaining desired isomers of this compound. While the primary focus is on the double bond stereochemistry, research into enantioselective synthesis of related compounds highlights the potential for chiral control in such systems researchgate.netmolaid.comresearchgate.netgoogle.comacs.org. The choice of starting materials, such as natural versus synthetic hexenol, can influence the stereochemical outcome of the synthesis chemicalbook.com. Methods like the Wittig reaction can be optimized to favor specific E/Z ratios of the newly formed double bonds google.comlookchem.com.

    Development of Novel and Environmentally Benign Synthetic Protocols

    The development of more sustainable and efficient synthetic protocols for this compound is an ongoing area of interest. Green chemistry principles encourage the use of methods that minimize waste, reduce energy consumption, and employ less hazardous reagents. Supercritical fluid technology, such as using supercritical 2-propanol for selective aldehyde reduction, offers an environmentally friendly approach as it can proceed without additional catalysts and minimizes by-products researchgate.net. Research into novel catalysts, such as osmium-based catalysts for selective hydrogenation google.com, or the exploration of enzymatic methods, could also contribute to greener synthesis pathways. The compound itself has been authorized as a feed additive, indicating its production through chemical synthesis europa.eueuropa.eu.

    Compound Names

    Biological Roles and Ecological Significance of Nona 2,6 Dien 1 Ol

    Function as Semiochemicals in Interspecies Communication

    Semiochemicals are chemical substances produced and released into the environment by an organism that affect the behavior or physiology of other organisms. Nona-2,6-dien-1-ol plays a role in mediating such interactions, particularly within insect communities.

    Research on this compound as Insect Pheromone Components and Attractants

    Research has identified this compound as a component in insect communication systems. While not always the sole active compound, it contributes to the complex blends that insects use for signaling. For instance, studies on the bumblebee wax moth, Aphomia sociella, have investigated its pheromonal components, though this compound itself is not explicitly listed as a major component in the identified sex pheromone blend for this species diva-portal.org. However, related compounds like nona-2,6-dien-4-olide have been identified as significant components researchgate.net.

    Studies on barley root volatiles have indicated that this compound is emitted by barley seedlings and acts as an attractant cue for wireworms (Agriotes sordidus), larvae of the click beetle family Elateridae researchgate.netuliege.beresearchgate.netresearchgate.net. These findings suggest its role in mediating host plant location for these soil-dwelling pests. Research into insect attractants often involves identifying such volatile organic compounds (VOCs) that can be used in pest management strategies researchgate.netresearchgate.net.

    Investigations into Olfactory Perception and Signaling Mechanisms in Invertebrates

    The detection and interpretation of semiochemicals by invertebrates rely on sophisticated olfactory systems. While specific research detailing the olfactory receptor mechanisms for this compound in invertebrates is limited in the provided search results, the general principles of insect chemoreception apply. Studies on other insect species demonstrate that electroantennography (EAG) and gas chromatography with electroantennographic detection (GC-EAD) are key techniques used to identify compounds that elicit antennal responses, indicating their potential role as semiochemicals researchgate.netmdpi.comaloki.hu. The sensitivity of insect olfactory systems to specific stereoisomers and concentrations of volatile compounds highlights the complexity of pheromone signaling diva-portal.org.

    Involvement in Plant-Insect and Plant-Microbe Interactions

    This compound is implicated in interactions between plants and other organisms, particularly insects, through its presence in plant volatile emissions.

    Volatile Emissions in Plant Defense and Communication

    Plants release a variety of volatile organic compounds (VOCs) that can mediate interactions with their environment, including defense against herbivores and communication with other plants or organisms. This compound has been identified as a volatile organic compound emitted by barley roots uliege.beresearchgate.netebi.ac.ukresearchgate.net. These emissions can be influenced by factors such as plant age and mechanical injury uliege.be. While direct evidence of this compound acting as a plant defense signal against pathogens is not detailed, its presence in root volatiles suggests a role in belowground plant communication and defense strategies researchgate.netnih.govnih.gov.

    Mediation of Herbivore Behavior Through Volatile Cues

    The volatile emissions from plants, including this compound, serve as crucial cues for herbivore behavior. Research has shown that wireworms (Agriotes sordidus) are attracted to barley seedlings, and this compound is among the root volatiles identified as contributing to this attraction researchgate.netuliege.beresearchgate.netresearchgate.net. This attraction can mediate host plant location, a critical step in the life cycle of many herbivorous insects. Understanding these volatile cues is vital for developing sustainable pest management strategies, potentially by manipulating these chemical signals researchgate.netresearchgate.net.

    Analytical Characterization of this compound in Biological Matrices

    The identification and quantification of this compound in biological samples typically involve advanced analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method used for analyzing volatile organic compounds, including this compound, found in plant emissions or insect secretions uliege.bealoki.hunih.gov. Techniques like solid-phase microextraction (SPME) are often employed for sample preparation prior to GC-MS analysis researchgate.netuliege.be.

    The compound has been detected and characterized in barley root volatiles uliege.beresearchgate.netebi.ac.ukresearchgate.net. For example, analyses of barley roots identified this compound among a suite of fatty acid-derived compounds uliege.beresearchgate.net. Retention indices and mass spectra are used to confirm its presence and purity nih.gov. The stereochemistry of the double bonds, such as the (2E,6Z) configuration, is also a critical aspect of its characterization, with different stereoisomers potentially having distinct biological activities nih.govbiorbyt.com.

    Compound List:

    this compound

    (2E,6E)-Nona-2,6-dien-1-ol

    (2E,6Z)-Nona-2,6-dien-1-ol

    trans,cis-2,6-Nonadien-1-ol

    Profiling of this compound in Plant Volatomes

    This compound has been identified as a constituent of the volatile organic compound (VOC) emissions from various plant species and organs. Research into the VOCs released by barley roots (Hordeum vulgare L.) has consistently detected this compound. Studies analyzing barley roots cultivated under different conditions—including sterile Hoagland gelified medium, sterile vermiculite, and non-sterile vermiculite—have identified this compound among the emitted volatiles uliege.beresearchgate.net. This indicates its presence in the belowground volatile profile of barley.

    Beyond cereal crops, this compound is also recognized for its role in the characteristic aroma of cucumber fruits, contributing to their distinct flavor profile chemicalbook.comresearchgate.net. Its presence in violet leaf and blossom oils further underscores its occurrence in diverse plant sources chemicalbook.com. As a plant metabolite and a volatile oil component, this compound is part of the chemical language plants use to interact with their environment nih.govebi.ac.uk.

    Table 1: Identification of this compound in Plant Volatiles

    Plant SpeciesPlant PartContext/ConditionReference(s)
    Barley (Hordeum vulgare)RootsCultivated on sterile Hoagland gelified medium uliege.beresearchgate.net
    Barley (Hordeum vulgare)RootsCultivated on sterile vermiculite uliege.beresearchgate.net
    Barley (Hordeum vulgare)RootsCultivated on non-sterile vermiculite uliege.beresearchgate.net
    CucumberFruitsContributes to characteristic flavor chemicalbook.comresearchgate.net
    VioletLeaf/BlossomFound in violet leaf oil and violet blossom oil chemicalbook.com

    Dynamics of this compound Emission During Plant Development

    While direct studies detailing the precise emission dynamics of this compound throughout various plant developmental stages are limited in the provided literature, its presence in root volatiles and its association with plant stress offer clues to its dynamic behavior. Research on barley roots has identified this compound as a component of the volatile blend emitted by seedlings uliege.beresearchgate.net. This suggests its emission begins relatively early in the plant's life cycle.

    Furthermore, studies indicate that mechanical damage to plants can influence the emission of related C9 compounds, such as nonadienals, which are synthesized via the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways researchgate.netresearchgate.netfrontiersin.org. This suggests that environmental factors or plant stress, such as wounding or herbivory, could potentially modulate the emission of this compound, although specific developmental emission profiles are not extensively detailed.

    Ecologically, this compound plays a role in plant-insect interactions. Investigations have shown that wireworms (larvae of Agriotes sordidus) are attracted to volatile cues emanating from barley seedlings uliege.beresearchgate.net. This attraction suggests that this compound, as a component of the root volatile blend, may serve as an attractant or a signal for these soil-dwelling pests, thereby influencing belowground ecological dynamics.

    Table 2: Ecological Role of this compound in Plant-Insect Interactions

    Organism/InteractionRole of this compoundObserved EffectReference(s)
    Wireworms (Agriotes sordidus)Attractant cue from barley seedlingsAttraction to barley seedlings uliege.beresearchgate.net
    Barley (Hordeum vulgare) root volatiles (including this compound)Component of attractant blend for wirewormsMediates wireworm attraction to plant roots uliege.beresearchgate.net

    Compound List:

    this compound

    Hexanal

    Methyl hexanoate (B1226103)

    (E)-hex-2-enal

    2-pentylfuran (B1212448)

    Pentan-1-ol

    (Z)-2-(pentenyl)-furan

    (Z)-pent-2-en-1-ol

    Hexan-1-ol

    (Z)-hex-3-en-1-ol

    (E)-hex-2-en-1-ol

    Oct-1-en-3-ol

    2-ethylhexan-1-ol (B42007)

    (E)-non-2-enal

    Octan-1-ol

    (2E,6Z)-nona-2,6-dienal

    Methyl (E)-non-2-enoate

    Nonan-1-ol

    (Z)-non-3-en-1-ol

    (E)-non-2-en-1-ol

    Nona-3,6-dien-1-ol

    Chemical Reactivity and Derivatization Studies of Nona 2,6 Dien 1 Ol

    Oxidation Reactions Leading to Corresponding Aldehydes (e.g., Nonadienal)

    The primary alcohol group in nona-2,6-dien-1-ol is susceptible to oxidation, readily yielding the corresponding aldehyde, nonadienal. This transformation is a common method for synthesizing nonadienals, which are important flavor and fragrance compounds tandfonline.com.

    Oxidizing Agents and Conditions: Various oxidizing agents can be employed for this conversion. Pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) are frequently cited for the selective oxidation of this compound to nonadienal under controlled conditions . Another method involves the use of sulfoxide (B87167) compounds in conjunction with a sulfur trioxide complex and an amine compound, which has been shown to produce (E2,Z6)-2,6-nonadienal with high selectivity and yield from (Z3,Z6)-3,6-nonadien-1-ol google.com. The choice of oxidant and reaction conditions is crucial for achieving high yields and preventing over-oxidation or unwanted side reactions, such as isomerization or addition to the double bonds.

    Table 1: Oxidation of this compound to Nonadienal

    Starting MaterialOxidizing Agent(s)Product(s)Key Observations/ConditionsReference
    This compoundPyridinium chlorochromate (PCC)Nona-2,6-dienalOxidation of primary alcohol to aldehyde.
    This compoundManganese dioxide (MnO₂)Nona-2,6-dienalOxidation of primary alcohol to aldehyde.
    (Z3,Z6)-3,6-Nonadien-1-olSulfoxide compound, Sulfur trioxide complex, Amine compound(E2,Z6)-2,6-NonadienalHigh selectivity and yield achieved. google.com

    Esterification and Other Functional Group Transformations

    The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form nonadienyl esters. These esters often possess distinct olfactory properties, making them valuable in the fragrance and flavor industries scentree.cofoodb.ca.

    Esterification Reactions: Reaction with acetic anhydride (B1165640) or acetyl chloride, for instance, leads to the formation of nonadienyl acetate. (2E,6Z)-Nona-2,6-dienyl acetate, derived from the corresponding alcohol, is known to have a green, fatty, and nutty aroma scentree.cofoodb.ca. Other functional group transformations could theoretically include etherification or reactions involving the double bonds, such as epoxidation or dihydroxylation, although these are less commonly detailed in the context of this compound's primary applications.

    Table 2: Esterification of this compound

    Starting MaterialAcylating AgentProductOdor ProfileReference
    (2E,6Z)-Nona-2,6-dien-1-olAcetic anhydride/chloride(2E,6Z)-Nona-2,6-dienyl acetateGreen, fatty, nutty scentree.cofoodb.ca
    (2E,6Z)-Nona-2,6-dien-1-olAcetic anhydride/chloride(2E,6Z)-Nona-2,6-dienyl acetateGreen, fatty, nutty foodb.cahmdb.ca

    This compound as a Synthetic Intermediate for Other Chemical Entities

    Beyond its direct oxidation or esterification, this compound serves as a building block for more complex molecules. Its unsaturated nature and functional handle allow for diverse synthetic strategies.

    Precursor for Pheromones and Fragrances: this compound, particularly the (E2,Z6) isomer, is an important precursor in the synthesis of insect pheromones. For example, it can be used in the preparation of (E2)-cis-6,7-epoxy-2-nonenal, which is a component of the aggregation pheromone for certain beetle species google.com. The compound's natural occurrence in fragrant plant materials also highlights its role in the synthesis of aroma chemicals, where modifications can fine-tune olfactory profiles scentree.cochemicalbook.comontosight.ai. The synthesis of other nonadienal isomers, such as (3Z,6Z)-nonadienal, can also involve nonadienol intermediates, demonstrating the versatility of this alcohol in stereoselective synthesis tandfonline.com.

    Advanced Analytical Techniques for Nona 2,6 Dien 1 Ol Research

    Chromatographic and Mass Spectrometric Approaches

    Chromatographic and mass spectrometric techniques are fundamental for the separation, identification, and quantification of Nona-2,6-dien-1-ol and its isomers. These methods provide high resolution and sensitivity, crucial for analyzing complex mixtures.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique extensively used for the separation and identification of volatile and semi-volatile organic compounds, including isomers of this compound. The GC separates compounds based on their volatility and interaction with the stationary phase, while the MS detector provides structural information through fragmentation patterns and molecular weight determination. This allows for the differentiation of various geometric isomers (E/Z configurations) of this compound, which may possess distinct physicochemical properties and biological activities. Research has shown that GC-MS can identify numerous volatile compounds in various matrices, and specific chromatographic conditions can be optimized to resolve closely related isomers. For instance, studies analyzing complex aroma profiles have utilized GC-MS to identify and quantify components, with mass spectral data aiding in the unambiguous identification of compounds, including unsaturated alcohols like this compound jst.go.jpnih.govresearchgate.net. The NIST Mass Spectrometry Data Center provides spectral libraries that are essential for matching unknown mass spectra to known compounds, thereby facilitating identification nih.gov.

    Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Profiling

    Gas Chromatography-Olfactometry (GC-O) is a sensory technique that couples gas chromatography with human olfactory detection. It is invaluable for identifying compounds that contribute significantly to the aroma of a sample, even at very low concentrations. In GC-O, the effluent from the GC column is split between a conventional detector (like FID or MS) and a sniffing port, where a trained assessor evaluates the odor. This allows researchers to pinpoint which eluting compounds are responsible for specific aroma characteristics. Studies on food aromas, for example, have used GC-O to identify odor-active compounds, reporting descriptors such as "green," "cucumber," or "vegetable" for compounds like this compound jst.go.jpthegoodscentscompany.comthegoodscentscompany.com. GC-O is particularly useful for understanding the sensory impact of this compound isomers, as different geometric isomers can possess distinct odor profiles and thresholds jst.go.jppfigueiredo.org.

    Solid-Phase Microextraction (SPME) Coupled Techniques for Volatile Analysis

    Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely adopted for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices. It involves exposing a coated fiber to the sample headspace or directly to the sample liquid, allowing analytes to adsorb onto the fiber. The adsorbed compounds are then thermally desorbed directly into a GC inlet for analysis. SPME is often coupled with GC-MS or GC-O for enhanced sensitivity and comprehensive analysis of volatile profiles. Its application in analyzing compounds like this compound allows for efficient extraction and subsequent detailed characterization, providing insights into its presence and concentration in complex samples jst.go.jpresearchgate.netresearchgate.net. The choice of SPME fiber coating and extraction parameters is critical for optimizing the recovery of target analytes.

    High-Performance Liquid Chromatography (HPLC) for Compound Separation

    While GC is typically preferred for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be employed for the separation of less volatile derivatives or for specific analytical challenges, such as high-purity isolation or the analysis of non-volatile precursors or metabolites. HPLC offers versatility in separating compounds based on polarity and other physicochemical properties using various stationary and mobile phases. Although specific applications of HPLC for this compound separation were not extensively detailed in the provided search results, HPLC remains a standard technique for compound purification and analysis in broader chemical research thegoodscentscompany.com.

    Advanced Spectroscopic Characterization Methods in Mechanistic Studies

    Advanced spectroscopic techniques are essential for the definitive structural elucidation and mechanistic studies of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and stereochemistry. Infrared (IR) spectroscopy is useful for identifying functional groups, such as the hydroxyl group (-OH) and the carbon-carbon double bonds (C=C) present in this compound. Mass spectrometry, as discussed in section 6.1.1, also provides crucial structural data through fragmentation patterns. These spectroscopic methods, often used in conjunction with chromatographic separation, are vital for confirming the identity and purity of synthesized or isolated this compound and for understanding its chemical behavior in various reactions or biological systems nih.govresearchgate.net.

    Bioassay-Guided Fractionation for Elucidating Biological Activity

    Bioassay-guided fractionation is a crucial strategy for identifying compounds responsible for specific biological activities within complex natural extracts. This process involves sequentially separating components of an extract using chromatographic techniques while simultaneously testing each fraction for the desired biological effect (e.g., insecticidal, antimicrobial, or signaling activity). Fractions exhibiting significant activity are further purified, and the active compound(s) are identified using spectroscopic and spectrometric methods. While specific biological activities of this compound were not detailed in the provided search results, this methodology is broadly applied in natural product chemistry to discover bioactive molecules. For instance, research involving insect pheromones or plant defense compounds might utilize bioassay-guided fractionation to isolate and identify active components, where compounds like this compound could potentially play a role as signaling molecules or attractants researchgate.netgoogle.com.

    Aroma Extract Dilution Analysis (AEDA) in Volatile Research

    Research Findings on this compound using AEDA:

    This compound, particularly its (E,Z) isomer, has been identified as a significant aroma-active compound in various matrices through AEDA. Its characteristic aroma is consistently described as cucumber-like , often accompanied by nuances of melon, fresh leafy, or violet leaf notes, especially when perceived at higher dilutions thegoodscentscompany.com.

    In a study that investigated the key aroma-active compounds in black garlic , AEDA was utilized in conjunction with other analytical methodologies . This research successfully identified a total of 52 aroma compounds. From these, 15 were selected for subsequent quantification based on their high flavor dilution (FD) factors determined via AEDA. Among the nine identified key aroma-active compounds, (E,Z)-2,6-nonadien-1-ol was specifically noted for its distinct cucumber aroma . This finding highlights its crucial role in contributing to the complex flavor profile of black garlic, even if present at low concentrations.

    Furthermore, the application of AEDA in the analysis of grape musts derived from French and Romanian hybrids demonstrated that (E,Z)-2,6-nonadien-1-ol actively contributed to the odor of "Valerien must" nih.gov. This particular study employed AEDA alongside frequency of detection and time-intensity methods to evaluate odorants, thereby confirming the contribution of (E,Z)-2,6-nonadien-1-ol to the sensory characteristics of these grape products.

    While specific FD factors for (E,Z)-2,6-nonadien-1-ol from these AEDA studies are not explicitly detailed in the provided snippets, its consistent identification as a key or actively contributing odorant underscores its importance in food aroma research. The capacity of AEDA to detect compounds at extremely low concentrations is fundamental to understanding the nuanced aroma profiles of complex food products.

    Future Research Directions and Translational Perspectives for Nona 2,6 Dien 1 Ol

    Elucidation of Uncharted Biosynthetic Pathways and Regulatory Mechanisms

    While Nona-2,6-dien-1-ol is recognized as a naturally occurring compound, the specific pathways governing its biosynthesis and the regulatory mechanisms controlling its production remain largely uncharted. Research indicates that fatty acid-derived volatile organic compounds (VOCs), including this compound, are often synthesized via the lipoxygenase (LOX) pathway. This pathway involves the oxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, by LOX enzymes, leading to hydroperoxide intermediates. These intermediates are subsequently cleaved by hydroperoxide lyases (HPLs) to yield volatile aldehydes and alcohols mdpi.comresearchgate.net. Studies have identified it as a metabolite in plants ebi.ac.uk, suggesting a role in plant physiology.

    Future research should aim to:

    Identify specific enzymes and genes: Pinpoint the precise enzymes and genes responsible for the synthesis of this compound in different organisms. This includes characterizing the substrate specificity and catalytic mechanisms of these enzymes.

    Map metabolic routes: Detail the complete metabolic pathways involved in its production, from precursor molecules to the final product, including any intermediate compounds.

    Uncover regulatory mechanisms: Investigate how the production of this compound is regulated in response to environmental cues, developmental stages, or specific physiological conditions. Understanding these regulatory networks is crucial for potential biotechnological applications.

    Development of Highly Efficient and Stereoselective Synthetic Methodologies

    The synthesis of this compound can be achieved through various chemical routes, often involving reactions like selective reduction or Wittig reactions to introduce the characteristic double bonds ontosight.ai. However, achieving high efficiency and precise stereochemical control remains a significant challenge in chemical synthesis. The biological activity of many unsaturated compounds is highly dependent on the specific stereoisomer; therefore, developing methods that yield specific isomers with high purity is paramount for translational applications.

    Key areas for future synthetic research include:

    Stereoselective synthesis: Developing novel synthetic strategies that allow for the precise control over the (E) and (Z) configurations of the double bonds at positions 2 and 6. This might involve exploring advanced catalytic systems, asymmetric synthesis techniques, or biocatalytic approaches.

    Process optimization: Enhancing the efficiency of existing synthetic routes by improving yields, reducing reaction steps, minimizing waste, and lowering production costs. This is essential for scaling up production for potential commercial use.

    Exploration of novel methodologies: Investigating new synthetic methodologies, such as organometallic catalysis or flow chemistry, that could offer advantages in terms of selectivity, efficiency, and sustainability. For instance, advancements in palladium-catalyzed cross-coupling reactions have shown promise for highly stereoselective synthesis of conjugated dienes pnas.org.

    Table 1: Synthetic Approaches and Stereochemical Considerations for Dienols

    Synthetic Strategy/Reaction TypeKey Intermediate/ReagentStereoselectivity ChallengeResearch NeedSource Reference(s)
    Wittig ReactionAldehydes, Phosphonium ylidesControl of E/Z isomerismImproved selectivity and yield ontosight.ai, researchgate.net
    Selective ReductionAldehydes/KetonesControl of double bond formationPrecise stereocontrol ontosight.ai
    Palladium-Catalyzed CouplingOrganohalides, OrganometallicsIsomeric purity, stereo scramblingHigh stereoselectivity, broader scope pnas.org
    Alkyne ElementometalationAlkynes, OrganometallicsDiastereoselectivityEfficient access to specific isomers pnas.org

    Deeper Understanding of Ecological Roles and Complex Inter-Species Chemical Communication Networks

    This compound has been identified as a semiochemical, playing a role in olfactory communication between organisms ebi.ac.uk. Its presence in plant root volatiles has been linked to the attraction of certain insect species, such as wireworms (Agriotes sordidus), suggesting a role in plant-insect interactions and soil ecosystems researchgate.netuliege.be. Furthermore, its classification as a fragrance and flavoring agent indicates its impact on sensory perception nih.gov.

    Future research should focus on:

    Comprehensive behavioral studies: Conducting detailed behavioral assays to precisely define the ecological roles of this compound. This includes determining its specific attractant or repellent effects on various insect species and understanding the dose-response relationships.

    Mapping communication networks: Investigating how this compound interacts with other volatile organic compounds (VOCs) in complex ecological settings. Understanding its role within broader chemical communication networks, including potential synergistic or antagonistic effects with other semiochemicals, is crucial.

    Interspecies interactions: Exploring its impact on non-target organisms and its broader ecological significance, such as its influence on microbial communities or plant defense mechanisms.

    Q & A

    Basic: What experimental methodologies are recommended for synthesizing Nona-2,6-dien-1-ol in laboratory settings?

    Answer:
    this compound can be synthesized via catalytic isomerization or enzymatic pathways. A reference synthesis route for structurally related compounds involves using linoleic acid or α-linolenic acid as substrates, with lipoxygenase (LOX) enzymes catalyzing the formation of hydroperoxides. Subsequent cleavage by hydroperoxide lyases (HPL) generates volatile aldehydes, which can be reduced by alcohol dehydrogenases (ADH) to form alcohols like this compound . For chemical synthesis, palladium-catalyzed cross-coupling or Wittig reactions are viable for constructing conjugated dienol structures. Gas chromatography-mass spectrometry (GC-MS) should be used to verify product purity and structural fidelity .

    Basic: What analytical techniques are most reliable for identifying and quantifying this compound in plant matrices?

    Answer:
    GC-MS coupled with solid-phase microextraction (SPME) is the gold standard for volatile compound analysis. For example, in watermelon and barley roots, dynamic headspace sampling followed by GC-MS enabled quantification of (3E,6Z)-nona-3,6-dien-1-ol and related aldehydes at concentrations as low as 0.1 ng/g fresh weight. Retention indices and comparison with NIST library spectra (e.g., NIST Chemistry WebBook data ) are critical for identification. Quantification requires internal standards like 4-nonanone or deuterated analogs to account for matrix effects .

    Basic: What is the biological significance of this compound in plant systems?

    Answer:
    this compound and its analogs function as green leaf volatiles (GLVs) involved in plant defense and signaling. In watermelon, these compounds attract pollinators and deter herbivores . In barley roots, mechanical injury triggers the release of (E,Z)-nona-2,6-dienal, a related aldehyde, which may act as a belowground signaling molecule or antimicrobial agent . LOX and ADH enzymatic pathways are central to their biosynthesis, with substrate specificity (e.g., linoleic vs. α-linolenic acid) influencing product profiles .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.